CHOLESTERYL OLEATE, [OLEATE-1-14C]
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Overview
Description
Cholesteryl oleate, [oleate-1-14C], is a radiolabeled compound where the oleate moiety is tagged with carbon-14. This compound is a cholesterol ester formed by the esterification of cholesterol with oleic acid. The radiolabeling with carbon-14 allows for the tracking and study of the compound in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl oleate can be synthesized through the esterification of cholesterol with oleic acid. One common method involves the use of acyl-CoA:cholesterol acyltransferase (ACAT) to catalyze the reaction between cholesterol and [1-14C]oleoyl-CoA . The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the ester.
Industrial Production Methods
Industrial production of cholesteryl oleate, [oleate-1-14C], involves the use of high-purity reagents and stringent quality control measures. The process includes the synthesis of [1-14C]oleoyl-CoA, followed by its reaction with cholesterol in the presence of ACAT. The product is then purified using techniques such as high-pressure liquid chromatography (HPLC) and thin-layer chromatography (TLC) to ensure high radiochemical purity .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl oleate undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Hydrolysis of cholesteryl oleate results in the formation of cholesterol and oleic acid. Oxidation reactions can lead to the formation of oxidized cholesterol derivatives.
Common Reagents and Conditions
Hydrolysis of cholesteryl oleate can be catalyzed by cholesterol ester hydrolase, which breaks down the ester bond under physiological conditions . Oxidation reactions may involve reactive oxygen species or specific oxidizing agents under controlled conditions.
Major Products Formed
The major products formed from the hydrolysis of cholesteryl oleate are cholesterol and oleic acid. Oxidation reactions can produce various oxidized cholesterol derivatives, which may have different biological activities.
Scientific Research Applications
Cholesteryl oleate, [oleate-1-14C], is widely used in scientific research due to its radiolabeling, which allows for the tracking and quantification of cholesterol metabolism and transport. Some key applications include:
Atherosclerosis Research: Studying the uptake and metabolism of cholesteryl oleate in endothelial cells and its role in the development of atherosclerosis.
Cancer Research: Investigating the plasma kinetics and tumor uptake of cholesteryl oleate in cholesterol-rich microemulsions associated with cancer treatments.
Lipid Metabolism Studies: Understanding the role of cholesteryl oleate in lipid transport and storage within lipoprotein particles.
Mechanism of Action
Cholesteryl oleate exerts its effects primarily through its role in lipid metabolism. It is transported within lipoprotein particles, such as low-density lipoprotein (LDL), and taken up by cells via receptor-mediated endocytosis. Once inside the cell, cholesteryl oleate can be hydrolyzed by cholesterol ester hydrolase to release free cholesterol and oleic acid . This free cholesterol can then be utilized for membrane synthesis, hormone production, or stored as lipid droplets.
Comparison with Similar Compounds
Cholesteryl oleate is similar to other cholesterol esters, such as cholesteryl linoleate and cholesteryl arachidonate. its unique radiolabeling with carbon-14 allows for specific tracking and quantification in research studies. Compared to 19-iodocholesteryl oleate, cholesteryl oleate has a higher specificity for cholesterol ester hydrolase, making it more suitable for certain biochemical assays .
List of Similar Compounds
- Cholesteryl linoleate
- Cholesteryl arachidonate
- 19-iodocholesteryl oleate
Properties
CAS No. |
119259-98-2 |
---|---|
Molecular Formula |
C45H80O2 |
Molecular Weight |
655.125 |
IUPAC Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,35-42H,7-13,16-34H2,1-6H3/b15-14-/t36-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1/i43+2 |
InChI Key |
PRLUQOOFPFWUKQ-ZGPGEJHESA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
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